2-(3,4-difluorofenil)-4-metiltiazol-5-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

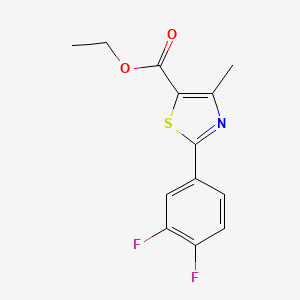

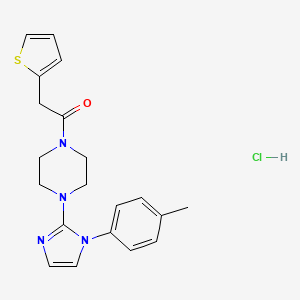

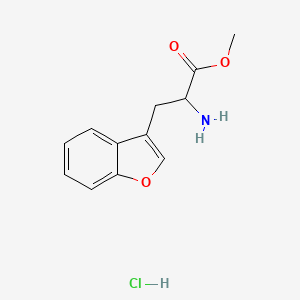

This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The “2-(3,4-difluorophenyl)” part suggests that a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two fluorine atoms attached is connected to the thiazole ring. The “4-methyl” indicates a methyl group (CH3) attached to the thiazole ring, and “ethyl…carboxylate” suggests an ethyl ester functional group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the difluorophenyl group, the methyl group, and the ethyl ester group. These groups would all contribute to the overall properties of the molecule .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ester group could undergo hydrolysis, and the aromatic ring could participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atoms could increase its stability and affect its polarity .

Aplicaciones Científicas De Investigación

- Aplicación de biocarbón: El 2-(3,4-difluorofenil)-4-metiltiazol-5-carboxilato de etilo (EMTC) se ha estudiado en combinación con biocarbón (como el biocarbón de cáscara de arroz) para mejorar la eficiencia del uso del agua de los cultivos . Las enmiendas de biocarbón pueden mejorar la fertilidad del suelo, la retención de nutrientes y la actividad microbiana, lo que en última instancia beneficia el crecimiento de los cultivos.

- Producción de soja: En ambientes tropicales, el EMTC combinado con biocarbón de estiércol de aves (PMB) e inoculación de semillas con Bradyrhizobium japonicum ha mostrado resultados prometedores para el rendimiento y la nodulación de la soja . El biocarbón enriquecido proporciona nutrientes esenciales (N, P, K), lo que contribuye a un mejor rendimiento agronómico.

- Síntesis química: Los investigadores utilizan EMTC como un estándar de referencia en las pruebas farmacéuticas . Su estructura única lo hace valioso para el desarrollo y la optimización de fármacos.

Mejora de cultivos y salud del suelo

Investigación farmacéutica

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have potential neuroprotective and anti-neuroinflammatory properties , suggesting that this compound may interact with targets involved in these processes.

Mode of Action

It’s known that similar compounds can inhibit endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate may interact with its targets in a similar manner, leading to changes in these cellular processes.

Biochemical Pathways

These compounds have been shown to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway , which are critical pathways in neurodegenerative diseases and inflammation.

Result of Action

Based on the activities of similar compounds, it can be inferred that this compound may have neuroprotective and anti-inflammatory effects . These effects could potentially be achieved through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate has several advantages for use in lab experiments. It is a potent inhibitor of CYP2C9, which makes it useful for studying the metabolism of various drugs. It is also relatively easy to synthesize, making it a convenient compound to work with. However, Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate is not suitable for use in clinical trials, as it has not been approved for human use.

Direcciones Futuras

The potential applications of Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate are still being explored. It is possible that Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate could be used in the development of new drugs and therapies, as well as for the treatment of cancer and Alzheimer’s disease. It is also possible that Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate could be used to improve glucose metabolism and reduce inflammation and oxidative stress. Additionally, Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate could be used to study the metabolism of other drugs and compounds, as well as to study the biochemical and physiological effects of various compounds.

Métodos De Síntesis

Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate can be synthesized using a variety of methods. The most common method is a two-step process involving the reaction of 4-methylthiazole-5-carboxylic acid with 3,4-difluorophenyl bromide. This reaction produces a difluorinated thiazole derivative, which can then be reacted with ethyl bromide to form the final product, Ethyl 2-(3,4-difluorophenyl)-4-methylthiazole-5-carboxylate. Other methods of synthesis have also been developed, including the use of a copper-catalyzed reaction and the use of a palladium-catalyzed reaction.

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(3,4-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO2S/c1-3-18-13(17)11-7(2)16-12(19-11)8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQTVAQXMSEFBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2,4-Dichlorophenyl)pyrazol-1-yl]-4-thiophen-2-yl-1,3-thiazole](/img/structure/B2388639.png)

![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)

![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)

![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)

![3-(Benzylsulfanyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2388661.png)